molecular formula C7H14Cl2F2N2 B2687277 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2413898-95-8

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride

Cat. No.: B2687277
CAS No.: 2413898-95-8
M. Wt: 235.1
InChI Key: QWTNBYACFCVKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1,8-diazaspiro[3.5]nonane dihydrochloride is a nitrogen-containing spirocyclic compound characterized by a bicyclic framework with two fluorine atoms at the 3,3-positions. The spiro[3.5]nonane core features a six-membered ring fused to a three-membered ring, creating a rigid, three-dimensional structure. The fluorine substituents enhance electronegativity and influence both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, such as binding to receptors via hydrogen bonding or dipole interactions. This compound is of interest in medicinal chemistry, particularly for targeting sigma receptors (S1R/S2R), where spirocyclic scaffolds are known to improve selectivity and metabolic stability .

Properties

IUPAC Name

3,3-difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2.2ClH/c8-7(9)5-11-6(7)2-1-3-10-4-6;;/h10-11H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAIBYXSFYJWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(CN2)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale chemical reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution.

Scientific Research Applications

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features
3,3-Difluoro-1,8-diazaspiro[3.5]nonane diHCl C₇H₁₂Cl₂F₂N₂ 3,3-difluoro; 1,8-diaza 239.18 High electronegativity; potential S1R/S2R affinity
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl C₈H₁₈Cl₂N₂ 2-methyl; 2,7-diaza 213.15 Methyl group increases hydrophobicity; baseline for SAR studies
1,1-Difluoro-6-azaspiro[3.5]nonane HCl C₈H₁₄ClF₂N 1,1-difluoro; 6-aza 197.65 Fluorine at 1,1-position alters electronic distribution; reduced N-content
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl C₆H₁₂Cl₂N₂O 2-oxa; 5,8-diaza 215.08 Oxygen introduces polarity; impacts hydrogen bonding capacity
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane diHCl C₁₀H₁₈Cl₂N₂ 7-cyclopropyl; 2,7-diaza 239.18 Cyclopropyl adds steric bulk; may enhance metabolic stability
1,7-Diazaspiro[3.5]nonane diHCl C₇H₁₄Cl₂N₂ No substituents; 1,7-diaza 197.11 Simplest analog; useful for probing scaffold contributions

Notes:

  • Fluorine substitution (e.g., 3,3- vs. 1,1-difluoro) significantly alters electronic properties and receptor interactions.
  • Oxygen substitution (e.g., 2-oxa) increases polarity but may reduce blood-brain barrier penetration compared to all-nitrogen analogs .
  • Cyclopropyl groups enhance rigidity and may improve pharmacokinetic profiles .
Sigma Receptor (S1R/S2R) Binding
  • 3,3-Difluoro-1,8-diazaspiro[3.5]nonane diHCl: Predicted high S1R affinity due to fluorine’s electronegativity and spirocyclic rigidity. No direct data available, but structurally related to 2,7-diazaspiro[3.5]nonane derivatives .
  • 2,7-Diazaspiro[3.5]nonane analogs: Compound 5b (with an amide substituent) showed the highest S1R affinity (Ki = 12 nM) in its series, attributed to hydrogen bonding with Glu172.
  • Diazabicyclo[4.3.0]nonane derivatives: Compound 8f (Ki = 7 nM for S1R) outperformed spiro analogs, suggesting bicyclic frameworks may offer superior binding in some cases .
Functional Profiles
  • Agonist vs. Antagonist Activity: 2,7-Diazaspiro[3.5]nonane derivatives exhibit mixed functional profiles. For example, 5b acts as a partial agonist, while 4b shows antagonistic effects, emphasizing the role of substituents in modulating intrinsic activity .

Biological Activity

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride is a synthetic compound characterized by its unique spirocyclic structure that includes two nitrogen atoms and two fluorine atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical formula for this compound is C7H12F2N22HClC_7H_{12}F_2N_2\cdot 2HCl, with a CAS number of 2413898-95-8. The compound's structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity : In vitro assays have indicated that this compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuropharmacological Effects : The compound's structural similarity to known psychoactive agents suggests potential activity in modulating neurotransmitter systems.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of 3,3-Difluoro-1,8-diazaspiro[3.5]nonane against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assays : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity.
  • Neuropharmacological Screening : Behavioral assays in rodent models suggested that the compound could influence anxiety-like behaviors, warranting further exploration into its neuropharmacological profile.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 = 15-30 µM
NeuropharmacologicalModulation of anxiety-like behavior

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoro-1,8-diazaspiro[3.5]nonane dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of fluorinated precursors under controlled conditions. Key steps include:

  • Precursor preparation : Use of fluorinated azetidine or pyrrolidine derivatives as starting materials to introduce the difluoro moiety.
  • Cyclization : Catalysts like palladium or nickel complexes may facilitate spirocycle formation. Solvents (e.g., DMF, THF) and temperatures (60–100°C) are optimized to minimize side reactions.
  • Salt formation : Reaction with HCl in ethanol or methanol to precipitate the dihydrochloride salt .
    Yield optimization requires monitoring reaction progress via HPLC or TLC and adjusting stoichiometry of reagents.

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm the presence of fluorine atoms and spirocyclic geometry.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H+^+] = calculated for C7_7H12_{12}F2_2N2_2·2HCl).
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the diazaspiro core (if crystalline) .
  • Elemental analysis : Confirms stoichiometry of C, H, N, and Cl.

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the dihydrochloride salt form. Prepare stock solutions in sterile water (10–50 mM) and verify stability via UV-Vis spectroscopy over 24 hours.
  • pH sensitivity : Stability decreases in basic conditions (pH > 8); use buffered solutions (pH 4–6) for long-term storage .
  • Light sensitivity : Store lyophilized powder at -20°C in amber vials to prevent degradation.

Q. What preliminary biological screening strategies are recommended for this compound?

  • In vitro binding assays : Screen against GPCRs or ion channels using radioligand displacement (e.g., 3^3H-labeled antagonists).
  • Enzyme inhibition : Test for kinase or protease inhibition via fluorogenic substrates.
  • Cellular toxicity : Use MTT assays in HEK-293 or primary neuronal cells to establish IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with modified fluorine positions (e.g., 2,2-difluoro vs. 3,3-difluoro) to assess impact on target binding.
  • Spiro ring expansion : Compare 1,8-diazaspiro[3.5]nonane with 1,7-diazaspiro[4.4]nonane derivatives to evaluate ring size effects on conformational flexibility .
  • Pharmacokinetic profiling : Use in vitro PAMPA assays for permeability and microsomal stability tests to prioritize lead candidates .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Docking vs. binding assays : If molecular docking suggests high affinity but experimental IC50_{50} values are poor, re-evaluate force fields (e.g., AMBER vs. CHARMM) or solvation models.
  • Free energy calculations : Apply MM-GBSA or FEP+ to refine binding energy predictions and identify overlooked interactions (e.g., halogen bonding with fluorine) .
  • Experimental validation : Use SPR or ITC to measure binding kinetics and confirm thermodynamic parameters .

Q. What mechanistic studies are needed to elucidate its mode of action in neurological targets?

  • Receptor subtype selectivity : Compare binding affinities across serotonin (5-HT1A_{1A}, 5-HT2C_{2C}) or dopamine receptor subtypes using transfected cell lines.
  • Downstream signaling : Measure cAMP or calcium flux in primary neurons to link receptor engagement to functional responses.
  • In vivo electrophysiology : Perform patch-clamp recordings in brain slices to assess effects on neuronal excitability .

Q. How can isotopic labeling (e.g., 2^22H, 13^1313C) aid in metabolic or pharmacokinetic studies?

  • Synthesis of labeled analogs : Introduce 2^2H at non-labile positions (e.g., spirocyclic carbons) via deuterated solvents or reagents.
  • Mass spectrometry tracing : Use LC-MS/MS to track metabolite formation in liver microsomes or plasma.
  • Autoradiography : For CNS penetration studies, synthesize 14^14C-labeled compound and quantify brain-to-plasma ratios in rodent models .

Key Considerations for Researchers

  • Theoretical frameworks : Align studies with spirocyclic compound reactivity (e.g., Baldwin’s rules for ring closure) or fluorine’s electronic effects .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches and share raw NMR/MS files in supplementary materials.
  • Ethical compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.